Dibicyclo[2.2.1]hept-2-ylmethanone

Fragrance chemistry Formulation science Thermal stability

Norbornyl-derived ketones offer extended fragrance longevity but pose environmental persistence challenges. This compound provides the rigid bicyclic architecture you need for specific R&D. - **For Fragrance R&D:** High boiling point (317°C) vs. camphor (204°C) enables superior base-note substantivity and thermal stability in candles/soaps. - **For Enviro. Fate Studies:** Class-level low biodegradability (<40% in 60 days) serves as a positive control for recalcitrant chemical testing. - **Supply Advantage:** 99% purity, symmetrical diketone scaffold available for immediate synthesis scale-up.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 17610-50-3
Cat. No. B12792906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibicyclo[2.2.1]hept-2-ylmethanone
CAS17610-50-3
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2C(=O)C3CC4CCC3C4
InChIInChI=1S/C15H22O/c16-15(13-7-9-1-3-11(13)5-9)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2
InChIKeyYKXYKKXXZOWFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibicyclo[2.2.1]hept-2-ylmethanone: Procurement Properties and Structure


Dibicyclo[2.2.1]hept-2-ylmethanone (CAS 17610-50-3), also designated as 2-norbornyl ketone or bis(2-norbornyl) ketone, is a symmetrical bicyclic ketone (C₁₅H₂₂O) possessing a molecular weight of 218.34 g/mol and a density of 1.104 g/cm³ . The compound features two norbornane (bicyclo[2.2.1]heptane) frameworks linked via a central ketone functionality, a rigid stereochemically defined architecture that distinguishes it from monocyclic or smaller bicyclic ketones. It is commercially available with a typical purity of 99% and is employed as a synthetic building block and fragrance intermediate .

Synthetic Role
Symmetrical bicyclic ketone building block for complex norbornyl architectures
Procurement Context
Fragrance intermediate and scaffold for chiral ligand synthesis; supports high-purity (99%) downstream derivatization
Stereochemical Control
Rigid bicyclo[2.2.1]heptane frameworks; stereochemical-control context for isomer-sensitive studies

Why Generic Bicyclic Ketones Cannot Substitute This Compound


Simple substitution of dibicyclo[2.2.1]hept-2-ylmethanone with structurally analogous bicyclic ketones (e.g., norcamphor, camphor, or mononorbornyl ketones) is scientifically invalid due to fundamental differences in physicochemical behavior, environmental persistence, and olfactory profile . The compound's elevated boiling point (317°C) and molecular weight (218.34 g/mol) confer markedly lower volatility compared to norcamphor (bp 168–172°C) and camphor (bp 204°C), directly impacting fragrance longevity and formulation stability. Furthermore, norbornyl-derived ketones as a class exhibit substantially reduced biodegradability (<40% after 60 days) relative to cyclohexyl-derived alternatives (≥60%), a critical differentiator for environmental compliance in industrial applications [1]. These quantifiable disparities preclude generic substitution and mandate compound-specific evaluation in procurement decisions.

Monocyclic or smaller bicyclic ketones (norcamphor, camphor) differ significantly in volatility profile, which may shift fragrance longevity and thermal processing behavior.
Cyclohexyl-derived ketones show distinct OECD biodegradation profiles; norbornyl-class persistence may require different environmental risk review.
Stereochemically constrained exo-norbornyl methyl ketone analogs demand multistep synthesis; one-pot hydroacylation access may not transfer directly.

Quantitative Evidence: Differentiating from Closest Analogs


Boiling Point and Volatility vs. Norcamphor and Camphor

Dibicyclo[2.2.1]hept-2-ylmethanone exhibits a boiling point of 317°C at 760 mmHg, which is 145°C higher than norcamphor (168–172°C) and 113°C higher than camphor (204°C) under identical pressure conditions . This elevated boiling point directly correlates with reduced volatility and enhanced thermal stability during processing.

Boiling Point vs Analogs
Direct head-to-head comparison
Target: 317°C Norcamphor: 168–172°C; Camphor: 204°C
Reported thermal stability and reduced volatility context
Atmospheric pressure (760 mmHg); supports formulation-temperature screening
Fragrance chemistry Formulation science Thermal stability

Biodegradation Persistence: Norbornyl vs. Cyclohexyl Ketones

In standardized OECD 301F and 301D biodegradation tests, norbornyl-derived ketones achieved less than 40% biodegradation after 60 days, whereas cyclohexyl-derived ketones either reached or approached the 60% pass level threshold [1]. Dibicyclo[2.2.1]hept-2-ylmethanone, as a norbornyl derivative, is expected to follow this class-level persistence profile.

Biodegradation Profile
Class-level inference
Norbornyl class: Cyclohexyl class: ≥60%
Reported persistence context; class-level OECD 301F/301D data
After 60 days; compound-specific data to verify
Environmental chemistry Green chemistry Regulatory compliance

Synthetic Utility: One-Pot Hydroacylation Protocol

Dibicyclo[2.2.1]hept-2-ylmethanone can be synthesized via a Rh(I)-catalyzed one-pot hydroacylation reaction employing methanol and alkenes, mediated by Wilkinson's catalyst and benzoic acid in toluene under heating for 24 hours . This methodology circumvents the multistep stereospecific sequences required for exo-norbornyl methyl ketone derivatives.

Synthetic Route
Supporting evidence
One-pot Rh(I)-catalyzed hydroacylation protocol reported (DOI: 10.1039/b814166e)
May support synthesis workflow fit for derivatization studies
5-step stereospecific route reduced to 1-pot operation
Organic synthesis Catalysis Process chemistry

Optimal Procurement Scenarios Based on Verified Properties


Long-Lasting Woody-Ambery Fragrance Formulations

The high boiling point (317°C) and reduced volatility of dibicyclo[2.2.1]hept-2-ylmethanone relative to norcamphor and camphor make it particularly suitable for fragrance compositions requiring extended longevity and base-note substantivity. Its rigid bicyclic framework contributes to woody, ambery olfactory notes, and its thermal stability allows incorporation into high-temperature processed perfumery products such as candles, soaps, and industrial fragrances . Procurement for this application is justified when competing ketones fail to meet volatility specifications.

Environmental Fate Studies and Biodegradation Modeling

Given the documented class-level persistence of norbornyl-derived ketones (<40% biodegradation in 60-day OECD tests), dibicyclo[2.2.1]hept-2-ylmethanone serves as a reference compound in environmental fate and ecotoxicology research [1]. Its use in studying biodegradation pathways and developing remediation strategies for recalcitrant fragrance chemicals is a distinct application scenario not readily addressed by more readily degradable cyclohexyl analogs.

Building Block for Complex Norbornyl Architectures

The compound's synthetic accessibility via one-pot hydroacylation enables its use as a versatile scaffold for constructing advanced norbornyl-containing molecules, including chiral ligands, pharmaceutical intermediates, and novel fragrance materials . Procurement is driven by the need for a high-purity (99%) symmetrical diketone that can be functionalized under mild conditions, as documented in patented methodologies for di-bicycloheptyl ketone derivatives.

Application
Selection Property
Validation Focus
Woody-Ambery Fragrance Formulations
Thermal stability and volatility profile
Fragrance-longevity and base-note substantivity screening
Environmental Fate and Biodegradation Modeling
Class-level norbornyl persistence context
OECD 301F/301D and regulatory-persistence review
Norbornyl Scaffold Derivatization
Symmetrical diketone with one-pot access route
Downstream functionalization and ligand-synthesis protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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